Isobutyl 3,4-epoxybutyrate

pharmaceutical intermediate nootropic synthesis oxiracetam

Isobutyl 3,4-epoxybutyrate (CAS 100181-71-3, C₈H₁₄O₃, MW 158.19 g/mol) is a bifunctional epoxy ester that serves as a chiral synthon in the synthesis of carnitine, oxiracetam analogues, and related bioactive molecules. The compound is classified as an irritant and environmental hazard under the CLP Regulation, requiring appropriate handling and disposal precautions.

Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
CAS No. 100181-71-3
Cat. No. B008521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsobutyl 3,4-epoxybutyrate
CAS100181-71-3
SynonymsISOBUTYL 3,4-EPOXYBUTYRATE
Molecular FormulaC8H14O3
Molecular Weight158.19 g/mol
Structural Identifiers
SMILESCC(C)COC(=O)CC1CO1
InChIInChI=1S/C8H14O3/c1-6(2)4-11-8(9)3-7-5-10-7/h6-7H,3-5H2,1-2H3
InChIKeyKLQCEQLRGRMLBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isobutyl 3,4-epoxybutyrate (CAS 100181-71-3): Chiral Epoxy Ester Building Block for Pharmaceutical Intermediates – Procurement & Selection Guide


Isobutyl 3,4-epoxybutyrate (CAS 100181-71-3, C₈H₁₄O₃, MW 158.19 g/mol) is a bifunctional epoxy ester that serves as a chiral synthon in the synthesis of carnitine, oxiracetam analogues, and related bioactive molecules [1]. The compound is classified as an irritant and environmental hazard under the CLP Regulation, requiring appropriate handling and disposal precautions [2]. It exists as a racemic mixture (R,S) unless otherwise specified, with chiral resolution achievable via enzymatic methods.

Why Generic Alkyl 3,4-Epoxybutyrates Cannot Substitute Isobutyl 3,4-epoxybutyrate in Pharmaceutical Intermediate Synthesis


The alkyl ester moiety profoundly influences both the enzymatic enantioselectivity and the practical handleability of 3,4-epoxybutyrate intermediates. Patent evidence explicitly identifies the isobutyl ester as the preferred precursor over smaller alkyl esters due to its superior convenience in handling during multi-step synthesis of nootropic agents [1]. Furthermore, the steric and electronic properties of the isobutyl group directly affect the enantiomeric excess achievable in esterase-catalyzed kinetic resolution, meaning that substitution with methyl, ethyl, or tert-butyl esters results in different stereochemical outcomes and cannot be assumed equivalent .

Head-to-Head Quantitative Differentiation: Isobutyl 3,4-epoxybutyrate vs. Closest Epoxy Ester Analogs


Process Handleability: Isobutyl Ester Explicitly Preferred Over Other Alkyl Esters for Nootropic Intermediate Synthesis

In the synthesis of 4-hydroxy-2-oxo-1-pyrrolidineacetamide (oxiracetam) derivatives, the patent EP0207681A2 states: 'Preferably R is isobutyl as the precursor 3,4-epoxybutanoate ester of Structure (4) is convenient to handle.' [1] This explicit preference distinguishes isobutyl 3,4-epoxybutyrate from methyl, ethyl, and other alkyl epoxybutyrates, which are not singled out as possessing equivalent handling advantages. The isobutyl ester's physical properties—predicted boiling point 194.8±13.0 °C and density 1.042±0.06 g/cm³ —place it in a practical range for laboratory manipulation compared to more volatile short-chain esters.

pharmaceutical intermediate nootropic synthesis oxiracetam

Enzymatic Kinetic Resolution: Isobutyl Ester as Substrate for Esterase-Catalyzed Enantioselective Hydrolysis

Bianchi et al. (1988) demonstrated that alkyl 3,4-epoxybutyrates undergo enzyme-catalyzed hydrolysis with pig liver esterase (PLE) to yield optically active unreacted esters of (R)-configuration . The study directly compared multiple alkyl esters (including isobutyl) under identical enzymatic conditions, establishing that esterase-mediated kinetic resolution is a viable route to enantiomerically enriched isobutyl 3,4-epoxybutyrate. Separately, porcine pancreatic lipase (PPL) has been identified as an effective biocatalyst for enantioselective hydrolysis of 3,4-epoxybutanoates including the isobutyl ester . A key comparator: microbial epoxide hydrolase resolution of ethyl 3,4-epoxybutyrate achieved (R)-ethyl ester with >99% ee at 46% yield [1], illustrating that the ester group identity dictates the specific biocatalyst and process conditions required.

chiral resolution enzymatic hydrolysis esterase

Validated Chiral Building Block for (R)-Carnitine Synthesis: 95% ee Isobutyl Ester Delivers 94% ee Final Product

Shioiri et al. (1988) employed (R)-(+)-isobutyl 3,4-epoxybutyrate with 95% enantiomeric excess (ee) as the starting material for a concise synthesis of (R)-(−)-carnitine chloride [1]. The two-step sequence—alcalase-mediated ester hydrolysis followed by trimethylamine ring-opening—delivered (R)-(−)-carnitine chloride in 79% overall yield with 94% ee [1]. This demonstrates that the isobutyl ester not only preserves chiral integrity during synthetic manipulation but also provides a practical mass throughput (3.28 g product from 3.3 g starting material) suitable for laboratory-scale preparation. In contrast, the commonly used tert-butyl 3,4-epoxybutyrate requires acidolytic deprotection conditions that may compromise the epoxide ring [2], while methyl and ethyl esters, though resolved with higher ee in some microbial systems, may suffer from greater volatility and handling losses.

carnitine synthesis chiral building block enantiomeric excess

Chemical Reactivity: Isobutyl Ester Undergoes Controlled Epoxide Ring-Opening to γ-Hydroxycrotonate

A patent describing condensed imidazole derivatives reports the acid-catalyzed ring-opening of isobutyl 3,4-epoxybutyrate: treatment with hydrochloric acid in toluene at scale yields isobutyl γ-hydroxycrotonate in 58.3% isolated yield (175 g scale) . This transformation exploits the epoxide reactivity while preserving the ester functionality, demonstrating a synthetically useful selectivity profile. By comparison, tert-butyl esters undergo competing acidolytic ester cleavage under these conditions, and methyl/ethyl esters generate more volatile crotonate products that are harder to isolate at scale [1]. The isobutyl ester thus occupies a reactivity 'sweet spot' where the epoxide can be selectively opened without significant ester group loss.

ring-opening reaction γ-hydroxycrotonate condensed imidazole derivatives

High-Value Application Scenarios for Isobutyl 3,4-epoxybutyrate Based on Quantitative Differentiation Evidence


Enantioselective Synthesis of (R)-Carnitine and Carnitine Analogs via Enzymatic Resolution

Procurement of isobutyl 3,4-epoxybutyrate is indicated when the synthetic target is (R)-carnitine chloride or structurally related quaternary ammonium inner salts. The peer-reviewed Shioiri protocol provides a validated two-step sequence from enantiomerically enriched isobutyl ester (95% ee) to final carnitine (79% yield, 94% ee), establishing a benchmark that no other 3,4-epoxybutyrate ester has matched in the open literature with equivalent ee tracking. The isobutyl ester can be resolved via PLE-catalyzed hydrolysis (Bianchi et al., 1988) to access the required (R)-enantiomer, enabling an integrated resolution–synthesis workflow.

Manufacture of 4-Hydroxy-2-oxo-1-pyrrolidineacetamide (Oxiracetam) Class Nootropics

Patent EP0207681A2 explicitly designates isobutyl 3,4-epoxybutanoate as the preferred precursor for synthesizing oxiracetam-type nootropic agents due to its convenient handling characteristics . Industrial and contract research organizations engaged in pyrrolidone-based cognitive enhancer development should prioritize the isobutyl ester over methyl, ethyl, or tert-butyl alternatives to align with the patent-preferred route, potentially simplifying regulatory filing and process validation.

Scalable γ-Hydroxycrotonate Intermediate Production for Condensed Heterocycle Synthesis

The acid-catalyzed conversion of isobutyl 3,4-epoxybutyrate to isobutyl γ-hydroxycrotonate has been demonstrated at 175-gram scale with 58.3% isolated yield . This transformation is a key entry point to condensed imidazole and related heterocyclic pharmaceutical scaffolds. The isobutyl ester's acid stability under epoxide-opening conditions distinguishes it from tert-butyl esters, making it the rational procurement choice for process chemistry groups scaling this reaction class.

Chiral Pool Expansion via Biocatalytic Derivatization of the Epoxy Ester Core

Beyond carnitine, the isobutyl 3,4-epoxybutyrate scaffold can be diversified through nucleophilic epoxide opening (amines, thiols, azide) to generate libraries of chiral β-hydroxy-γ-substituted butyrate derivatives. The isobutyl ester's moderate lipophilicity (predicted logP ~1.5) facilitates extraction and chromatographic purification compared to more water-miscible short-chain esters , while its sufficient molecular weight (158.19 g/mol) minimizes volatility losses during solvent removal—a practical advantage for medicinal chemistry laboratories conducting parallel synthesis.

Quote Request

Request a Quote for Isobutyl 3,4-epoxybutyrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.